molecular formula C26H25N3O4S3 B2889544 N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 325988-50-9

N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2889544
CAS No.: 325988-50-9
M. Wt: 539.68
InChI Key: FRXBBNORDHRBQW-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that integrates multiple functional groups, including benzo[d]thiazole, tetrahydrobenzo[b]thiophene, morpholine, and sulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Synthesis of Tetrahydrobenzo[b]thiophene: This involves the cyclization of a suitable diene with sulfur or a sulfur-containing reagent.

    Coupling Reactions: The benzo[d]thiazole and tetrahydrobenzo[b]thiophene units are coupled using a palladium-catalyzed cross-coupling reaction, such as Suzuki or Heck coupling.

    Introduction of the Morpholinosulfonyl Group: This step involves the reaction of the intermediate with morpholine and a sulfonyl chloride under basic conditions.

    Formation of the Final Benzamide: The final step involves the amidation reaction between the intermediate and a suitable benzoyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and thiophene rings.

    Reduction: Reduction reactions can target the nitro groups if present or reduce double bonds within the structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide could be explored for its therapeutic potential. It may exhibit activity against various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with proteins or enzymes, inhibiting or modulating their activity. The benzo[d]thiazole and morpholinosulfonyl groups are known to interact with biological macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-phenylbenzo[b]thiophen-2-yl)benzamide: Similar in structure but lacks the benzo[d]thiazole and morpholinosulfonyl groups.

    2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: Contains the benzo[d]thiazole core but differs in the rest of the structure.

    3-(benzo[d]thiazol-2-yl)-2-hydroxy-5-methoxybenzaldehyde: Another benzo[d]thiazole derivative with different functional groups.

Uniqueness

N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide is unique due to the combination of its structural elements, which confer distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4S3/c30-24(17-9-11-18(12-10-17)36(31,32)29-13-15-33-16-14-29)28-26-23(19-5-1-3-7-21(19)34-26)25-27-20-6-2-4-8-22(20)35-25/h2,4,6,8-12H,1,3,5,7,13-16H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXBBNORDHRBQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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